molecular formula C8H8BrNO B13869234 5-bromo-2,3-dihydro-1H-indol-7-ol

5-bromo-2,3-dihydro-1H-indol-7-ol

Cat. No.: B13869234
M. Wt: 214.06 g/mol
InChI Key: MUFUFGHFTXCSDW-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydro-1H-indol-7-ol is a brominated indole derivative characterized by a partially saturated indole ring system with a hydroxyl group at position 7 and a bromine atom at position 3. Its structure features a fused bicyclic framework, where the pyrrole ring is reduced to a 2,3-dihydro-1H-indole system. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing bromine substituent and the hydroxyl group, which may influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

5-bromo-2,3-dihydro-1H-indol-7-ol

InChI

InChI=1S/C8H8BrNO/c9-6-3-5-1-2-10-8(5)7(11)4-6/h3-4,10-11H,1-2H2

InChI Key

MUFUFGHFTXCSDW-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,3-dihydro-1H-indol-7-ol typically involves the bromination of 2,3-dihydro-1H-indol-7-ol. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of 5-bromo-2,3-dihydro-1H-indol-7-ol may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydro-1H-indol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted indole derivatives .

Scientific Research Applications

5-Bromo-2,3-dihydro-1H-indol-7-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2,3-dihydro-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogues

Compound Name Substituents Molecular Formula Melting Point (°C) Key Spectral Data (¹H-NMR, δ ppm) Reference
5-Bromo-2,3-dihydro-1H-indol-7-ol Br (C5), OH (C7) C₈H₈BrNO Not reported Not available
5-Bromo-7-methyl-2,3-dihydro-1H-indol-2-one Br (C5), CH₃ (C7), ketone (C2) C₉H₈BrNO Not reported δ 1.01 (s, 6H, 2CH₃), 2.23 (s)
5-Bromo-7-ethyl-2,3-dihydro-1H-indol-2-one Br (C5), CH₂CH₃ (C7), ketone (C2) C₁₀H₁₀BrNO Not reported Not available
5-Bromo-7-fluoroisoindolin-1-one Br (C5), F (C7), ketone (C1) C₈H₅BrFNO Not reported Not available
Compound 42 (from ) Br (aryl), triazinoquinoxaline C₂₈H₂₃BrN₈O 289–290 δ 1.01 (s, 6H, 2CH₃), 2.23 (s)

Substituent Impact Analysis :

  • Bromine vs. Halogens : Bromine’s electron-withdrawing nature enhances electrophilic substitution reactivity compared to chlorine or fluorine .

Physicochemical Properties

  • Melting Points : Analogues with bulky substituents (e.g., Compound 42, m.p. 289–290°C) exhibit higher melting points due to enhanced crystal packing, whereas smaller substituents (e.g., methyl) lower melting points .
  • Solubility : Hydroxyl groups improve aqueous solubility, while bromine and alkyl/aryl groups enhance organic solvent compatibility .

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